2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl-(9CI)
Description
2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl-(9CI) is an organic compound with the molecular formula C10H12O2 It is characterized by a cyclohexadienone ring substituted with an acetyl group and two methyl groups
Properties
CAS No. |
127701-69-3 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
3-acetyl-4,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-6-8(12)4-5-10(9,2)3/h4-6H,1-3H3 |
InChI Key |
YSEJRIMNHOPGFQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=O)C=CC1(C)C |
Canonical SMILES |
CC(=O)C1=CC(=O)C=CC1(C)C |
Synonyms |
2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethyl-2,5-cyclohexadien-1-one and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as sulfuric acid or phosphoric acid to facilitate the acetylation process.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl-(9CI) may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and efficiency, and advanced purification methods are employed to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the cyclohexadienone ring can undergo various transformations. These interactions contribute to the compound’s reactivity and potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-3-phenyl-2,5-cyclohexadien-1-one
- 4-Ethyl-3,4-dimethyl-2,5-cyclohexadien-1-one
Uniqueness
2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
